![molecular formula C15H16N8O2 B2713478 6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034548-68-8](/img/structure/B2713478.png)
6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a triazole ring, and a pyridazine ring . It belongs to the class of heterocyclic compounds, which are cyclic compounds with at least two different elements as ring members . Triazole compounds, in particular, are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a triazole ring, and a pyridazine ring . These rings are part of a larger structure that also includes other functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Cardiovascular Agents
Compounds with structures related to 1,2,4-triazolo[1,5-a]pyrimidines, which share some core similarities with the given chemical, have been synthesized and evaluated for their potential as cardiovascular agents. These compounds, including pyrrole, thiophene, pyran, pyridine, and pyridazine fused to 1,2,4-triazolo[1,5-a]pyrimidines, have shown promising coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Antihistaminic and Anti-inflammatory Activities
Research has also been conducted on [1,2,4]triazolo[1,5-b]pyridazines for their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential therapeutic applications for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial and Antiproliferative Activities
Another area of application includes the synthesis of thienopyrimidine derivatives that exhibit pronounced antimicrobial activity (Bhuiyan et al., 2006). Additionally, [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have been studied for their antiproliferative activity against endothelial and tumor cells, suggesting potential use in cancer therapy (Ilić et al., 2011).
properties
IUPAC Name |
6-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c24-14-6-3-10(17-20-14)15(25)16-9-13-19-18-11-4-5-12(21-23(11)13)22-7-1-2-8-22/h3-6H,1-2,7-9H2,(H,16,25)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFPTCPXEGVXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NNC(=O)C=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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